
Colominic acid (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Colominic acid (sodium salt) can be synthesized through the polymerization of N-acetylneuraminic acid. The process involves the use of specific enzymes such as CMP-NeuAc: (NeuAcα2→8)n (colominic acid) sialyltransferase . The reaction conditions typically require a controlled environment with specific pH and temperature settings to ensure the proper formation of the polymer.
Industrial Production Methods: Industrial production of colominic acid (sodium salt) often involves the fermentation of Escherichia coli strains that possess the K1 antigen. The fermentation process is followed by extraction and purification steps to isolate the colominic acid from the bacterial cell wall .
Analyse Chemischer Reaktionen
Types of Reactions: Colominic acid (sodium salt) primarily undergoes enzymatic reactions, particularly those involving sialyltransferases. These reactions are crucial for the study of protein polysialylation processes .
Common Reagents and Conditions: The common reagents used in these reactions include CMP-NeuAc and various sialyltransferases. The reactions typically occur under mild conditions, with specific pH and temperature settings to maintain enzyme activity .
Major Products: The major products formed from these reactions are polysialylated proteins, which are essential for various biological functions, including cell-cell interactions and neural plasticity .
Wissenschaftliche Forschungsanwendungen
Colominic acid (sodium salt) has a wide range of scientific research applications:
Wirkmechanismus
Colominic acid (sodium salt) exerts its effects through the process of polysialylation. This involves the addition of sialic acid residues to proteins, which can alter their function and interactions. The primary molecular targets are cell adhesion molecules such as neural cell adhesion molecule and synaptic cell adhesion molecule 1 . These modifications can influence neural plasticity and immune responses .
Similar Compounds:
- N-acetylneuraminic acid
- N-glycolylneuraminic acid
- 6′-Sialyl-D-lactose
Uniqueness: Colominic acid (sodium salt) is unique due to its specific structure and its ability to undergo polysialylation. This property makes it particularly valuable for studying neural development and immune responses, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C34H54N3Na3O25 |
|---|---|
Molekulargewicht |
973.8 g/mol |
IUPAC-Name |
trisodium;5-acetamido-6-[2-[5-acetamido-6-[2-[5-acetamido-2-carboxylato-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxylato-4-hydroxyoxan-2-yl]oxy-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylate;methane |
InChI |
InChI=1S/C33H53N3O25.CH4.3Na/c1-10(40)34-19-13(43)4-31(56,28(50)51)59-26(19)23(48)17(8-38)57-33(30(54)55)6-15(45)21(36-12(3)42)27(61-33)24(49)18(9-39)58-32(29(52)53)5-14(44)20(35-11(2)41)25(60-32)22(47)16(46)7-37;;;;/h13-27,37-39,43-49,56H,4-9H2,1-3H3,(H,34,40)(H,35,41)(H,36,42)(H,50,51)(H,52,53)(H,54,55);1H4;;;/q;;3*+1/p-3 |
InChI-Schlüssel |
XXHABLJGTHVDJU-UHFFFAOYSA-K |
Kanonische SMILES |
C.CC(=O)NC1C(CC(OC1C(C(CO)OC2(CC(C(C(O2)C(C(CO)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)(C(=O)[O-])O)O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




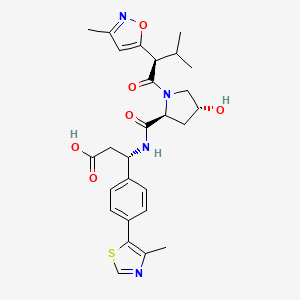
![[(2R,3S,4S,5R,6S)-6-[[(1S,2R,3R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10855285.png)
![[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane](/img/structure/B10855292.png)
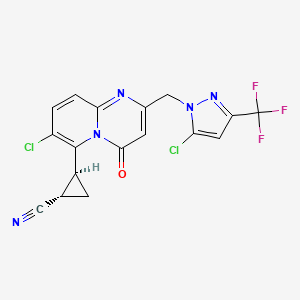
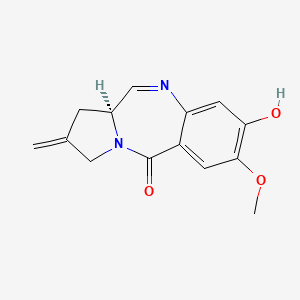
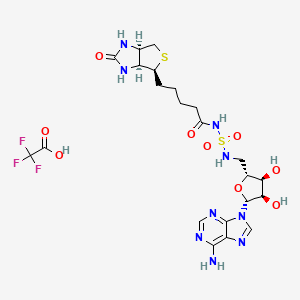

![lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid;hydride;methane](/img/structure/B10855335.png)

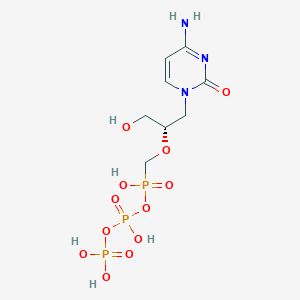
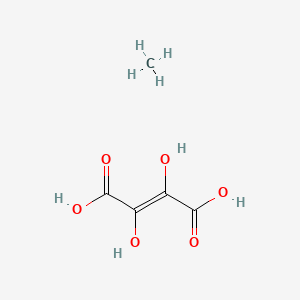
![5-(3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10855355.png)
